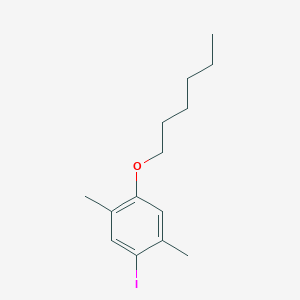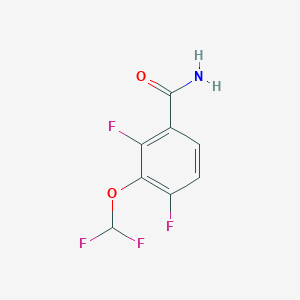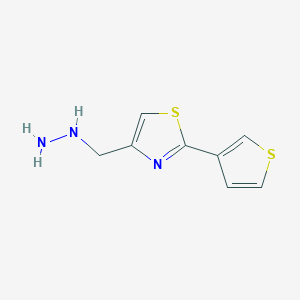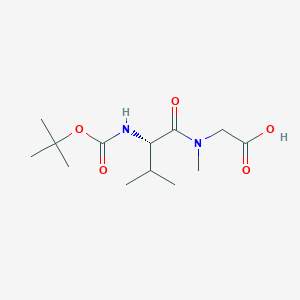
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene is an organic compound characterized by its aromatic benzene ring substituted with a hexyloxy group, an iodine atom, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene can be synthesized through a multi-step process involving the iodination of 2,5-dimethylphenol followed by the introduction of the hexyloxy group. The iodination step typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The subsequent etherification step involves the reaction of the iodinated intermediate with hexanol in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the removal of the iodine atom, forming the corresponding hydrocarbon.
Scientific Research Applications
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest. The hexyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes, while the iodine atom can be involved in halogen bonding with biological targets.
Comparison with Similar Compounds
1-(Hexyloxy)-2,5-dimethylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2,5-dimethylphenol: Contains a hydroxyl group instead of the hexyloxy group, affecting its solubility and reactivity.
1-(Hexyloxy)-4-bromo-2,5-dimethylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Properties
CAS No. |
920270-42-4 |
|---|---|
Molecular Formula |
C14H21IO |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
1-hexoxy-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21IO/c1-4-5-6-7-8-16-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
BQFVSOGSOBHGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)


![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)



![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)

